molecular formula C14H19N3O B5991775 N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide

N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide

Cat. No.: B5991775
M. Wt: 245.32 g/mol
InChI Key: QFJAAMKSIHOJRY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve the use of polyphosphoric acid (PPA) as a cyclizing agent. The reaction is carried out at elevated temperatures, typically around 145-155°C, to achieve high yields and purity . Other methods may involve the use of organic solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide is unique due to its specific structural features, such as the presence of the formamide group and the propyl substitution on the benzimidazole ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-10-17-13-7-4-3-6-12(13)16-14(17)8-5-9-15-11-18/h3-4,6-7,11H,2,5,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJAAMKSIHOJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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